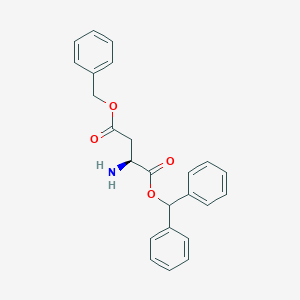
4-Benzyl 1-(diphenylmethyl) L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl 1-(diphenylmethyl) L-aspartate is a chemical compound that belongs to the class of aspartate derivatives. It is known for its applications in peptide synthesis and as a building block in organic synthesis. The compound has a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Benzyl 1-(diphenylmethyl) L-aspartate typically involves the selective removal of one benzyl group from aspartic acid dibenzyl ester. This can be achieved through catalytic hydrogenation under controlled conditions . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out at room temperature and atmospheric pressure until the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl 1-(diphenylmethyl) L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aspartate derivatives.
Applications De Recherche Scientifique
4-Benzyl 1-(diphenylmethyl) L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Benzyl 1-(diphenylmethyl) L-aspartate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with cellular receptors or proteins, modulating their activity and influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Aspartic Acid 4-Benzyl Ester: Similar in structure but lacks the diphenylmethyl group.
β-Benzyl L-Aspartate: Another derivative of aspartic acid with a benzyl group attached to the β-carbon.
Uniqueness
4-Benzyl 1-(diphenylmethyl) L-aspartate is unique due to the presence of both benzyl and diphenylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and peptide chemistry .
Propriétés
Numéro CAS |
191930-77-5 |
|---|---|
Formule moléculaire |
C24H23NO4 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
1-O-benzhydryl 4-O-benzyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C24H23NO4/c25-21(16-22(26)28-17-18-10-4-1-5-11-18)24(27)29-23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23H,16-17,25H2/t21-/m0/s1 |
Clé InChI |
HMFRRJWEZLPVRL-NRFANRHFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
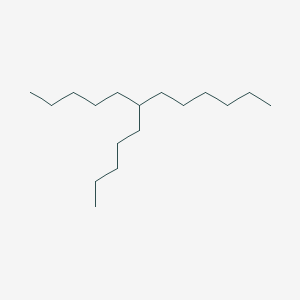
![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)
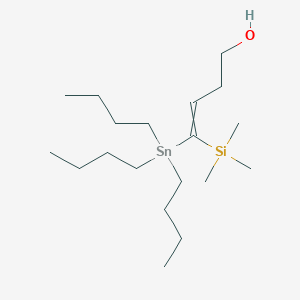
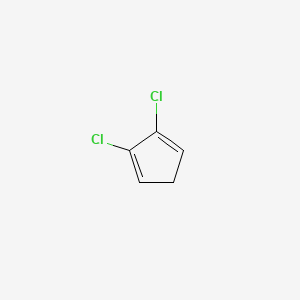
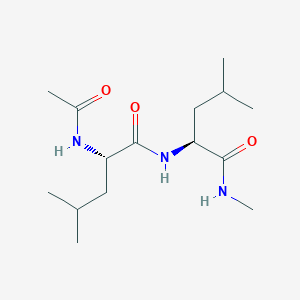
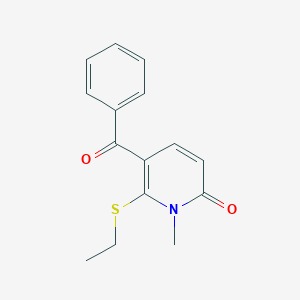

![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
